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molecular formula C11H15N B8439530 3-(2-Methylpropenyl)-benzylamine

3-(2-Methylpropenyl)-benzylamine

Cat. No. B8439530
M. Wt: 161.24 g/mol
InChI Key: QOCQZRVZJUXMGG-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

3-(2-Methylpropenyl)-benzylamine described in Preparation Example 137 (100 mg, 0.621 mmol) was dissolved in ethanol (5 mL), 10% palladium-carbon (50% water wet, 20 mg) was added thereto, and the mixture was stirred for 2 hours at room temperature under hydrogen atmosphere. The catalyst was filtered, then, the solvent was evaporated, and the title compound (58 mg, 56.6%) was obtained as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 137
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step Four
Yield
56.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][NH2:8]>C(O)C.[C].[Pd]>[CH2:3]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][NH2:8])[CH:2]([CH3:12])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=1C=C(CN)C=CC1)C
Step Two
Name
Example 137
Quantity
100 mg
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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